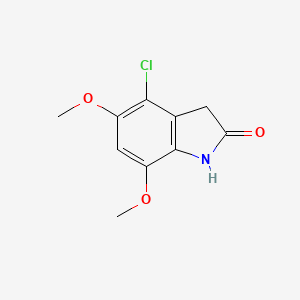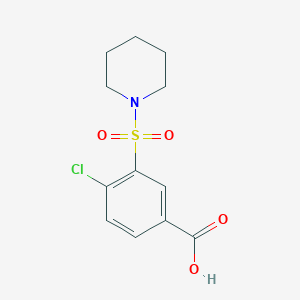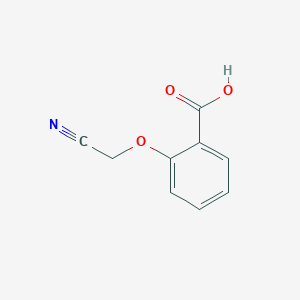![molecular formula C6H11NO3S B3384944 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid CAS No. 59200-46-3](/img/structure/B3384944.png)
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid
概要
説明
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid, also known as OSEA, is a sulfur-containing amino acid that has been gaining attention in the scientific community due to its potential applications in various fields. OSEA is a derivative of cysteine and is synthesized through a multistep process.
作用機序
The mechanism of action of 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. This compound has also been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells and enhance the immune system. Additionally, this compound has been shown to improve glucose metabolism and reduce oxidative stress in diabetic animals.
実験室実験の利点と制限
One of the main advantages of using 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid in lab experiments is its ability to scavenge free radicals and inhibit the production of reactive oxygen species, which makes it a useful tool for studying oxidative stress and inflammation. However, one limitation of using this compound is its potential toxicity at high concentrations, which can affect the results of experiments.
将来の方向性
There are several future directions for 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid research, including its potential use as a drug delivery system, its role in modulating various signaling pathways, and its potential use in agricultural and food science applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
科学的研究の応用
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, this compound has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential use as a drug delivery system and as a diagnostic tool for certain diseases. In agriculture, this compound has been shown to enhance plant growth and improve crop yield. In food science, this compound has been studied for its potential use as a food preservative and flavor enhancer.
特性
IUPAC Name |
4-oxo-4-(2-sulfanylethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c8-5(7-3-4-11)1-2-6(9)10/h11H,1-4H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFUUJNISLPELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625704 | |
| Record name | 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59200-46-3 | |
| Record name | 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



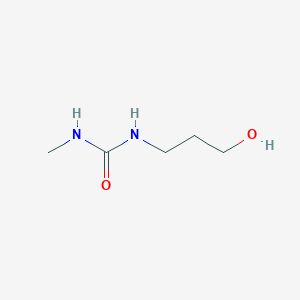
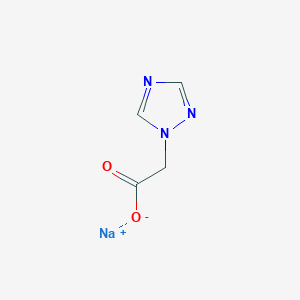

![N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3384905.png)

